

# Technical Guide: Physical Properties of 2-Methyleicosane

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## Compound of Interest

Compound Name: 2-Methyleicosane

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This document provides a comprehensive overview of the core physical properties of **2-Methyleicosane** ( $C_{21}H_{44}$ ), a branched-chain alkane. The information herein is compiled for use in research, chemical analysis, and development applications where precise physical data is essential.

## Core Physical and Chemical Properties

**2-Methyleicosane** is a saturated hydrocarbon, specifically a branched alkane consisting of an eicosane chain with a methyl group at the second carbon position.<sup>[1]</sup> Its fundamental properties are summarized below.

## Quantitative Data Summary

The following table outlines the key physical properties of **2-Methyleicosane**. Data is aggregated from various chemical databases and computational models.

Property	Value	Unit	Source(s)
Molecular Formula	C <sub>21</sub> H <sub>44</sub>	-	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	296.574 g/mol	g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Density	0.8 ± 0.1	g/cm <sup>3</sup>	<a href="#">[2]</a>
Boiling Point	341.1 ± 5.0 (@ 760 mmHg)	°C	<a href="#">[2]</a>
Melting Point	Not Available	°C	<a href="#">[2]</a>
Flash Point	125.9 ± 10.8	°C	<a href="#">[2]</a>
Refractive Index	1.442	-	<a href="#">[2]</a>
Vapor Pressure	0.0 ± 0.4 (@ 25°C)	mmHg	<a href="#">[2]</a>
LogP (Octanol/Water)	11.73	-	<a href="#">[2]</a>
Kovats Retention Index	Standard non-polar: 2064, 2065.3	-	<a href="#">[3]</a>

## Experimental Protocols for Property Determination

While specific experimental reports for **2-Methyleicosane** are not widely published, its physical properties can be determined using standardized methodologies applicable to long-chain alkanes and liquid petroleum products. The following sections detail the general protocols for measuring the key properties listed above.

## General Workflow for Physical Property Characterization

The process of characterizing a liquid chemical like **2-Methyleicosane** follows a structured workflow to ensure accurate and reproducible data. This involves sample preparation followed by a series of standardized tests.

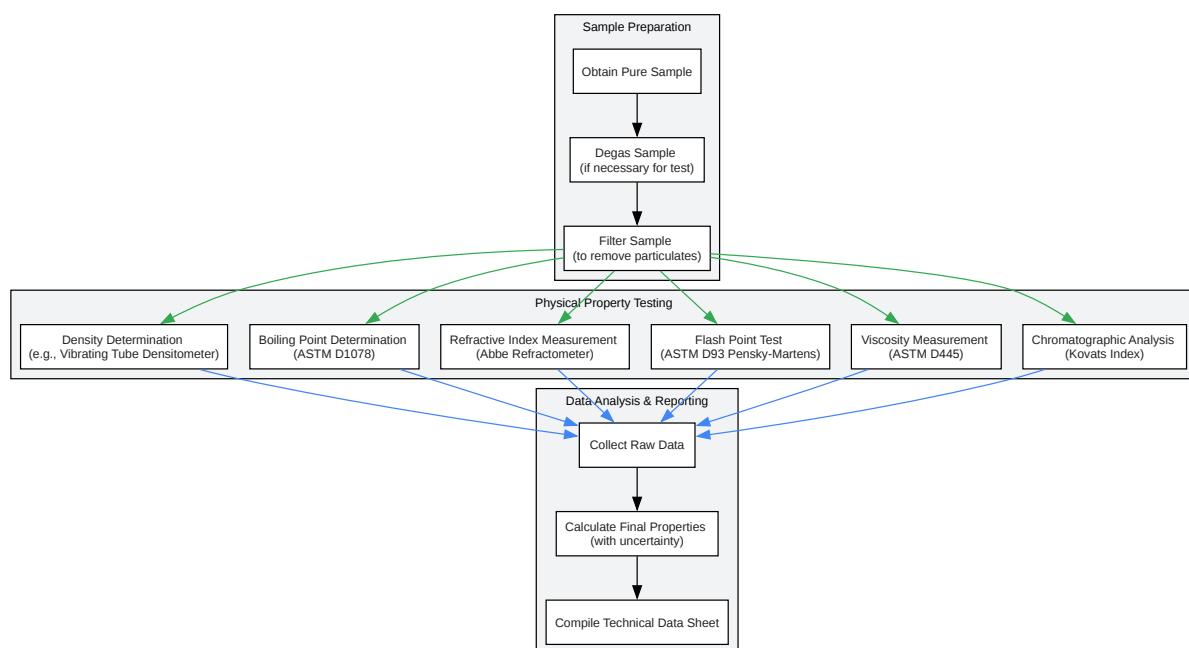
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Fig. 1: General workflow for physical property characterization.

## Boiling Point Determination (Micro Method)

The boiling point of a liquid hydrocarbon can be determined via a micro method, suitable for small sample volumes.[4][5]

- Apparatus: Small test tube (e.g., Durham tube), capillary tube (sealed at one end), thermometer, heating bath (oil bath for temperatures  $>100^{\circ}\text{C}$ ), and a Thiele tube or similar heating apparatus.[6][7]
- Procedure:
  - A small volume (approx. 0.5 mL) of **2-Methyleicosane** is placed into the small test tube.[7]
  - The capillary tube is placed inside the test tube with its open end submerged in the liquid.[4][5]
  - The test tube assembly is attached to a thermometer and immersed in the heating bath.[7]
  - The bath is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
  - Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube, indicating the liquid's vapor has displaced all the air.[6]
  - The heat source is removed, and the apparatus is allowed to cool slowly.
  - The boiling point is the temperature recorded at the exact moment the stream of bubbles stops and liquid is drawn back into the capillary tube.[4][6] This signifies that the vapor pressure of the liquid equals the atmospheric pressure.

## Density Determination

The density of liquid alkanes can be measured using various techniques. A common and precise method involves a vibrating tube densimeter.

- Apparatus: A calibrated vibrating tube densimeter, syringe for sample injection, and a constant temperature bath.
- Procedure:

- The instrument is calibrated using fluids of known density (e.g., dry air and pure water) at the desired temperature.
- The sample of **2-Methyleicosane** is injected into the oscillating U-tube within the instrument.
- The instrument measures the change in the resonant frequency of the tube caused by the mass of the sample.
- This frequency is used to calculate the density of the liquid with high precision. The instrument's software typically performs this calculation automatically.

## Refractive Index Measurement

The refractive index, a measure of how light bends when passing through a substance, is determined using a refractometer, typically an Abbe refractometer.[2][8]

- Apparatus: Abbe refractometer, a constant temperature water bath, a light source (often built-in, corresponding to the sodium D-line), and a dropper.[2][9]
- Procedure:
  - The refractometer prisms are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.[10]
  - The constant temperature bath is circulated through the instrument to ensure the prisms are at the desired measurement temperature (e.g., 20°C).[8]
  - A few drops of **2-Methyleicosane** are placed on the surface of the lower prism.[10]
  - The prisms are closed and locked to spread the liquid into a thin, uniform film.[9]
  - While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark regions (the borderline) is sharp and centered on the crosshairs.[10]
  - The refractive index value is then read directly from the instrument's scale or digital display.[2]

## Flash Point Determination

The flash point is determined using a closed-cup method, which is suitable for petroleum products and other volatile liquids. The Pensky-Martens closed-cup test is a standard procedure.[11][12]

- Apparatus: Pensky-Martens closed-cup tester (manual or automated), which includes a brass test cup, a lid with openings for an ignition source and stirrer, and a controlled heating system.[1]
- Procedure (ASTM D93):
  - The sample cup is filled with **2-Methyleicosane** to the specified mark (approximately 75 mL).
  - The lid is secured, and the sample is heated at a slow, constant rate while being stirred.[1]
  - At regular temperature intervals, the stirring is momentarily stopped, and an ignition source (a small flame or electric igniter) is dipped into the vapor space of the cup through an opening in the lid.[12]
  - The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash inside the cup.[11][12]

## Kinematic Viscosity Measurement

The viscosity of a liquid hydrocarbon is determined using a calibrated glass capillary viscometer, such as an Ubbelohde viscometer, following a standard method like ASTM D445. [2]

- Apparatus: Calibrated capillary viscometer, a constant temperature liquid bath with precise temperature control ( $\pm 0.02^{\circ}\text{C}$ ), a stopwatch, and a suction bulb.[3]
- Procedure:
  - The viscometer is cleaned and dried thoroughly.

- The **2-Methyleicosane** sample is filtered to remove any particulate matter and then charged into the viscometer's reservoir.
- The viscometer is placed vertically in the constant temperature bath and allowed to thermally equilibrate for at least 30 minutes.[3]
- Using suction, the liquid is drawn up through the capillary into the measuring bulb, above the upper timing mark.
- The suction is released, and the liquid is allowed to flow back down under gravity.
- The time taken for the liquid meniscus to pass between the upper and lower timing marks is measured accurately with a stopwatch.
- The kinematic viscosity ( $\nu$ ) is calculated by multiplying the measured flow time ( $t$ ) by the viscometer's calibration constant ( $C$ ):  $\nu = C \times t$ .
- Dynamic viscosity ( $\eta$ ) can be calculated by multiplying the kinematic viscosity by the density ( $\rho$ ) of the liquid at the same temperature:  $\eta = \nu \times \rho$ .[2]

## Kovats Retention Index Determination

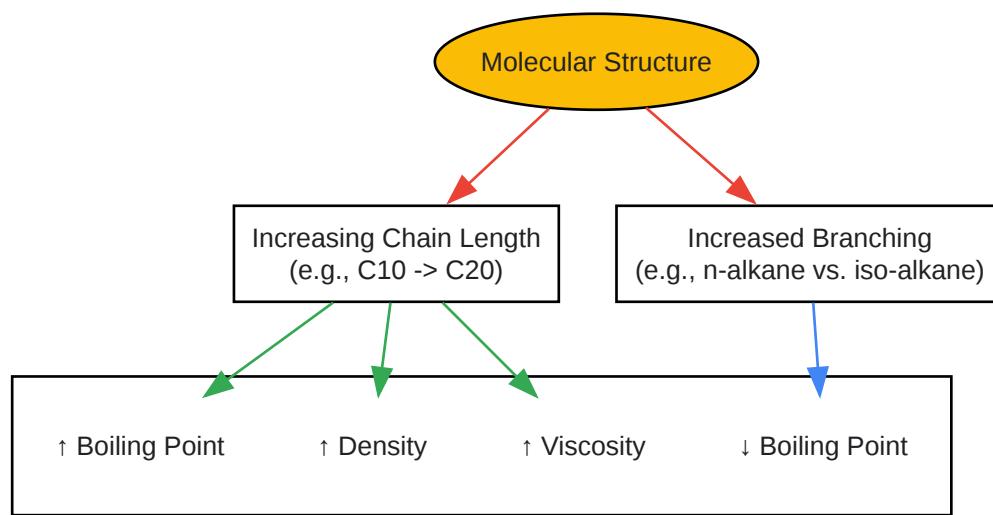
The Kovats Retention Index is a system-independent value derived from gas chromatography (GC) that helps in identifying compounds.

- Apparatus: Gas chromatograph equipped with a capillary column (typically non-polar, like one with a dimethylpolysiloxane phase) and a Flame Ionization Detector (FID).
- Procedure:
  - A standard mixture of n-alkanes (e.g., C<sub>6</sub> to C<sub>22</sub>) is prepared and injected into the GC under specific isothermal or temperature-programmed conditions.
  - The retention times for each n-alkane in the standard mixture are recorded.
  - The **2-Methyleicosane** sample is injected into the GC under the exact same conditions.
  - The retention time of the **2-Methyleicosane** peak is recorded.

- The Kovats index ( $I$ ) is calculated by interpolating the logarithm of the adjusted retention time of **2-Methyleicosane** between the logarithms of the adjusted retention times of the two n-alkanes that elute just before and after it.

## Structure-Property Relationships in Alkanes

The physical properties of alkanes are directly related to their molecular structure, primarily chain length and branching.



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Fig. 2: Influence of alkane structure on physical properties.

As the carbon chain length of an alkane increases, the strength of the intermolecular London dispersion forces also increases. This leads to higher boiling points, densities, and viscosities. [12] Conversely, for isomers with the same molecular weight, increased branching reduces the surface area available for intermolecular contact. This weakens the London dispersion forces, resulting in a lower boiling point compared to the straight-chain equivalent.[12]

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